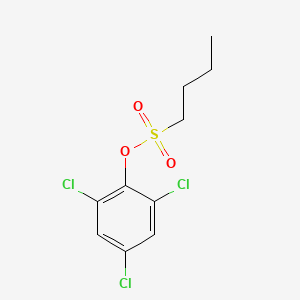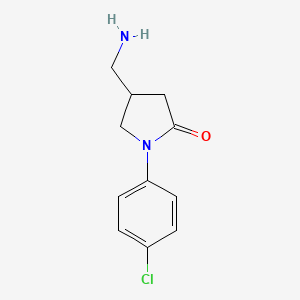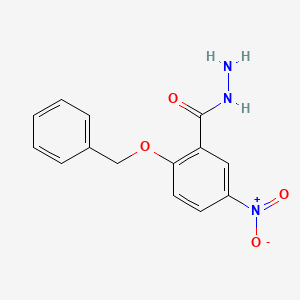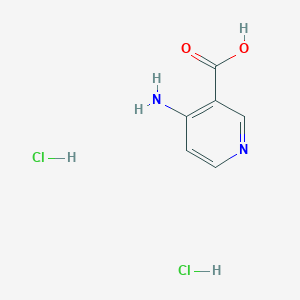
2-Bromo-4-(tert-butoxy)pyridine
Vue d'ensemble
Description
“2-Bromo-4-(tert-butoxy)pyridine” is a chemical compound with the CAS Number: 1086381-34-1. It has a molecular weight of 230.1 . The IUPAC name for this compound is 2-bromo-4-tert-butoxypyridine .
Synthesis Analysis
The synthesis of compounds similar to “2-Bromo-4-(tert-butoxy)pyridine” has been reported in the literature . For instance, the synthesis of bromo (4-tert-butylpyridine) cobaloxime was carried out in two parts. In the first part, dibromo (dimethylglyoximato) cobalt (III) was synthesized. The final product of the first part was green microcrystalline and it was characterized by 1H NMR, 13C NMR, and Infrared spectroscopy .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(tert-butoxy)pyridine” can be represented by the InChI code: 1S/C9H12BrNO/c1-9(2,3)12-7-4-5-11-8(10)6-7/h4-6H,1-3H3 . This code provides a unique representation of the compound’s molecular structure.
Applications De Recherche Scientifique
Pharmaceutical Research
2-Bromo-4-(tert-butoxy)pyridine: is a versatile intermediate in pharmaceutical research. It is used in the synthesis of various pyridine derivatives, which are key structures in many drugs due to their bioactivity . This compound can be employed in the development of new therapeutic agents, including antiviral, antibacterial, and anticancer medications.
Material Science
In material science, 2-Bromo-4-(tert-butoxy)pyridine serves as a precursor for the synthesis of complex organic molecules that can be used in the creation of new materials. Its bromine atom is reactive and can be used to introduce other functional groups that impart desired properties to materials, such as increased durability or electrical conductivity .
Chemical Synthesis
This compound plays a crucial role in chemical synthesis, particularly in transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling. It acts as a building block for creating larger, more complex structures and is valuable for constructing carbon-nitrogen bonds .
Analytical Chemistry
2-Bromo-4-(tert-butoxy)pyridine: is used in analytical chemistry as a standard for calibrating instruments and validating analytical methods due to its well-defined properties and stability. It helps in the accurate measurement of reaction components and products .
Life Science Research
In life science research, this compound is utilized in the study of biological systems. It can be used to modify peptides and proteins, aiding in the understanding of their structure and function. Additionally, it can serve as a molecular probe to investigate biological pathways .
Industrial Applications
On an industrial scale, 2-Bromo-4-(tert-butoxy)pyridine is used in the manufacture of agrochemicals, dyes, and pigments. Its reactivity with various organic and inorganic compounds makes it a valuable asset in the synthesis of a wide range of industrial products .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-4-(tert-butoxy)pyridine is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2-Bromo-4-(tert-butoxy)pyridine interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium–carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 2-Bromo-4-(tert-butoxy)pyridine . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Its molecular weight of 2301 may influence its bioavailability.
Result of Action
The result of the action of 2-Bromo-4-(tert-butoxy)pyridine is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds.
Action Environment
The action of 2-Bromo-4-(tert-butoxy)pyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction conditions can significantly impact the efficacy and stability of 2-Bromo-4-(tert-butoxy)pyridine.
Propriétés
IUPAC Name |
2-bromo-4-[(2-methylpropan-2-yl)oxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,3)12-7-4-5-11-8(10)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPZXZISRGBKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281841 | |
| Record name | 2-Bromo-4-(1,1-dimethylethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(tert-butoxy)pyridine | |
CAS RN |
1086381-34-1 | |
| Record name | 2-Bromo-4-(1,1-dimethylethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(1,1-dimethylethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{phenyl[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine](/img/structure/B1520076.png)


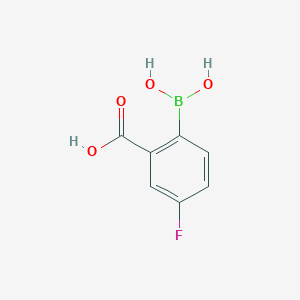
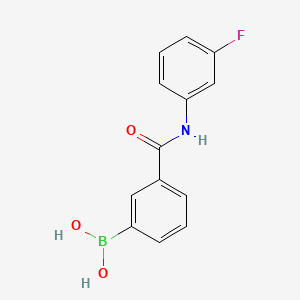
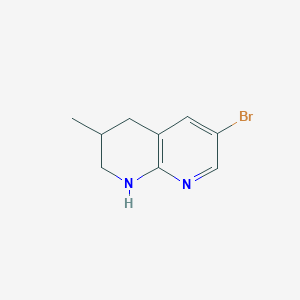
![6-Bromo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B1520085.png)
